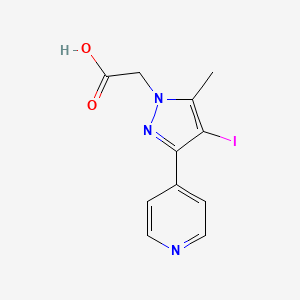
Physaminimin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physaminimin N is a natural product that has garnered attention in the field of life sciencesThe compound is cataloged under the number TN5325 and has the CAS number 2131235-87-3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amines, including compounds like Physaminimin N, can be achieved through several methods. One common approach is the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method involves the S_N2 displacement reaction, where an alkyl halide reacts with a nucleophile like azide ion (N3–), followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of amines typically involves large-scale chemical reactions under controlled conditions The choice of method depends on the specific requirements of the compound being synthesized, including purity, yield, and cost-effectiveness
Analyse Des Réactions Chimiques
Types of Reactions
Physaminimin N, like other amines, can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides.
Reduction: Reduction of nitro compounds to amines is a common reaction.
Substitution: Amines can participate in nucleophilic substitution reactions, such as S_N1 and S_N2 reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with platinum.
Substitution: Alkyl halides and nucleophiles like azide ion (N3–) are used in S_N2 reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amines can yield nitroso compounds, while reduction of nitro compounds results in primary amines.
Applications De Recherche Scientifique
Physaminimin N has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study various biological processes and has potential therapeutic applications. The compound’s unique structure makes it a valuable candidate for drug design and development .
Mécanisme D'action
The mechanism of action of Physaminimin N involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of neurotransmitter systems, similar to other amines. This modulation can influence various physiological processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Physaminimin N can be compared to other amines and nitrogen-containing compounds, such as:
Amines: Basicity and reactivity can vary based on the structure and substituents.
Amides: Less basic compared to amines due to resonance stabilization.
Anilines: Less basic than alkylamines due to the aromatic system
Similar Compounds
- Methylamine
- Aniline
- Benzylamine
Propriétés
Formule moléculaire |
C28H36O8 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
(1R,2R,5S,6R,9S,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,18,19-trihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-ene-8,14-dione |
InChI |
InChI=1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1 |
Clé InChI |
PMJMDQQHBCVGBA-SVYXCKMUSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
SMILES canonique |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
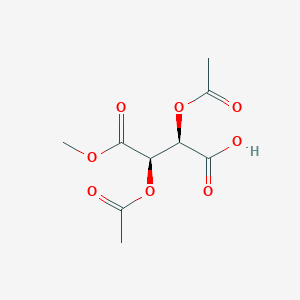
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)

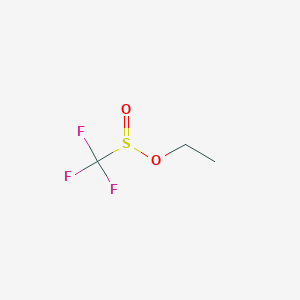
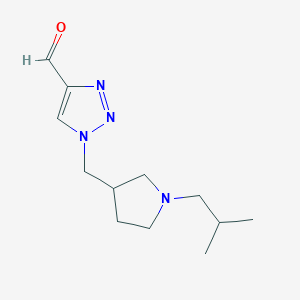
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

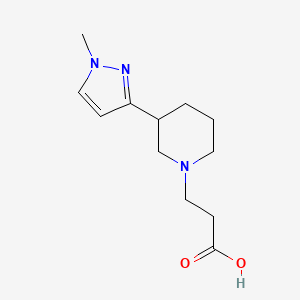

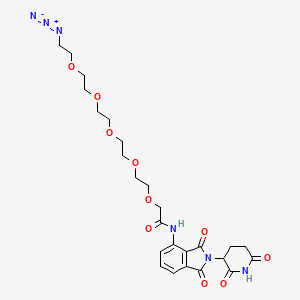
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
